
2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurological disorders, and other diseases.
Scientific Research Applications
Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic compounds, particularly in the creation of thiophene-based derivatives. A study demonstrated the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which upon reaction with various agents yielded pyrimidinone derivatives. These compounds were investigated for their antibiotic and antibacterial properties, hinting at the potential of thiophene-3-carboxamide derivatives in drug development (Ahmed, 2007).
Dearomatizing Rearrangements
Thiophene-3-carboxamides, when treated with lithiating agents like LDA, undergo dearomatizing cyclization. This transformation leads to the formation of novel cyclic structures such as pyrrolinones, azepinones, and partially saturated azepinothiophenes, showcasing the utility of thiophene-3-carboxamide derivatives in complex organic syntheses (Clayden et al., 2004).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones, which are closely related to thiophene-3-carboxamide derivatives, revealed their potential in developing treatments for convulsive disorders. The study focused on the hydrogen bonding patterns and molecular conformations of these compounds, providing insights into their interactions and stability, which are crucial for their pharmacological activities (Kubicki et al., 2000).
Cholinesterase Inhibitors
Thiophene-2-carboxamide derivatives have been explored for their role as cholinesterase inhibitors, indicating potential therapeutic applications in conditions like Alzheimer's disease. A study involving the synthesis and characterization of these derivatives showed significant inhibition against butyrylcholinesterase and acetylcholinesterase enzymes, with some compounds displaying remarkable inhibition comparable to standard drugs (Kausar et al., 2021).
Carbonic Anhydrase Inhibitors
Thiophene-3-carboxamide derivatives have been investigated as inhibitors of carbonic anhydrase enzymes, which are significant in various physiological processes. The study identified compounds with nanomolar inhibitory concentrations against different isoforms of carbonic anhydrase, highlighting their potential in developing targeted therapies for disorders associated with these enzymes (Supuran et al., 2013).
Gewald Reaction
The Gewald reaction, involving the synthesis of 2-amino-3-carboxamide derivatives of thiophene, was performed under aqueous conditions facilitated by organocatalysis. This method represents an efficient approach to generate thiophene derivatives, emphasizing the adaptability and environmental friendliness of synthesizing thiophene-3-carboxamide related compounds (Abaee & Cheraghi, 2013).
properties
IUPAC Name |
2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h7-12,14H,2-6H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKCPXMCUHQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)
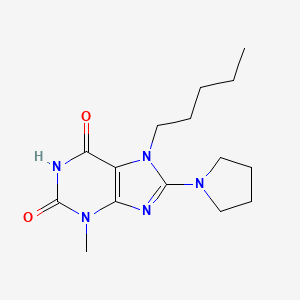
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)

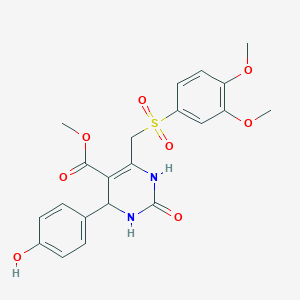

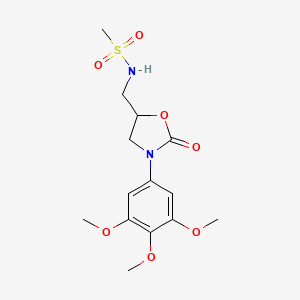
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)
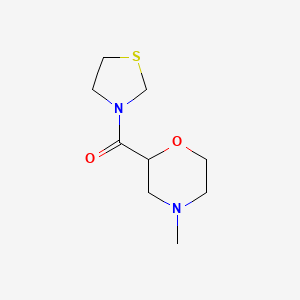

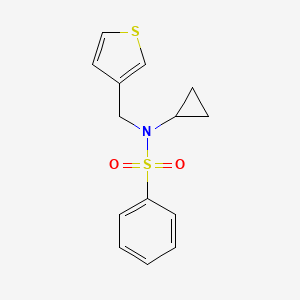
![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)